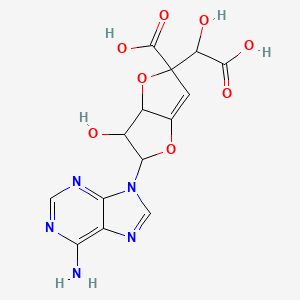
Griseolic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Griseolic acid is a nucleoside-type compound isolated from the culture broth of Streptomyces griseoaurantiacus SANK 63479 . It has a unique structure that includes an adenine base, a bicyclic ring in its sugar moiety, and two carboxylic acid groups . This structure is similar to that of adenosine 3’,5’-cyclic monophosphate (cAMP), making it a strong competitive inhibitor of cAMP and guanosine 3’,5’-cyclic monophosphate (cGMP) phosphodiesterases (PDE) .
Preparation Methods
Synthetic Routes and Reaction Conditions
Griseolic acid can be synthesized through selective acylation or hydrolysis of polyacylated derivatives . The process involves the acylation of the amino group of the adenine moiety, which significantly reduces inhibitory activity, while acylation of the hydroxy groups at the 7’- and 2’-positions has a relatively minor effect .
Industrial Production Methods
The industrial production of this compound A involves the cultivation of Streptomyces griseoaurantiacus in a suitable growth medium . The culture broth is then processed to isolate the compound. The use of 13C-labeled and 15N-labeled compounds in the growth medium has been employed to study the biosynthesis of this compound A .
Chemical Reactions Analysis
Types of Reactions
Griseolic acid undergoes various chemical reactions, including acylation, hydrolysis, and reduction .
Common Reagents and Conditions
Acylation: Anhydrous pyridine is used as a solvent for acylation reactions.
Reduction: Reduction reactions can be used to modify the double bond in this compound derivatives.
Major Products
The major products formed from these reactions include mono-, di-, and triacylated derivatives of this compound A .
Scientific Research Applications
Griseolic acid has several scientific research applications due to its inhibitory activity against cAMP and cGMP phosphodiesterases . It has been studied for its potential use in:
Mechanism of Action
Griseolic acid exerts its effects by inhibiting cyclic nucleotide phosphodiesterases (PDE), which catalyze the hydrolysis of cAMP and cGMP to their respective 5’-monophosphates . This inhibition increases the levels of cAMP and cGMP in tissues, leading to various physiological effects . The compound’s structure, which resembles that of cAMP, allows it to act as a competitive inhibitor of PDE .
Comparison with Similar Compounds
Griseolic acid is unique due to its strong inhibitory activity against both cAMP and cGMP phosphodiesterases . Similar compounds include:
Adenosine 3’,5’-cyclic monophosphate (cAMP): A naturally occurring cyclic nucleotide with a similar structure.
Guanosine 3’,5’-cyclic monophosphate (cGMP): Another cyclic nucleotide with similar inhibitory properties.
Various acylated derivatives of this compound: These derivatives have been synthesized to study their structure-activity relationships.
Properties
CAS No. |
79030-08-3 |
|---|---|
Molecular Formula |
C14H13N5O8 |
Molecular Weight |
379.28 g/mol |
IUPAC Name |
2-(6-aminopurin-9-yl)-5-[carboxy(hydroxy)methyl]-3-hydroxy-3,3a-dihydro-2H-furo[3,2-b]furan-5-carboxylic acid |
InChI |
InChI=1S/C14H13N5O8/c15-9-5-10(17-2-16-9)19(3-18-5)11-6(20)7-4(26-11)1-14(27-7,13(24)25)8(21)12(22)23/h1-3,6-8,11,20-21H,(H,22,23)(H,24,25)(H2,15,16,17) |
InChI Key |
IAPZXUKYTCQQFE-BOPMFSTPSA-N |
SMILES |
C1=C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OC1(C(C(=O)O)O)C(=O)O |
Canonical SMILES |
C1=C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OC1(C(C(=O)O)O)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Griseolic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















